N-cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

CDK inhibition Kinase selectivity Pyrazolopyrimidine SAR

N-Cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 904262-14-2) is a fully substituted 7-aminopyrazolo[1,5-a]pyrimidine derivative. The pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored as a core template for ATP-competitive cyclin-dependent kinase (CDK) inhibitors, with multiple members of this chemotype reported to exhibit potent inhibition of CDK2, CDK1, CDK7, and CDK9.

Molecular Formula C20H24N4O
Molecular Weight 336.439
CAS No. 904262-14-2
Cat. No. B2586346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS904262-14-2
Molecular FormulaC20H24N4O
Molecular Weight336.439
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C)C4=CC=CC=C4OC
InChIInChI=1S/C20H24N4O/c1-13-12-18(22-15-8-4-5-9-15)24-20(21-13)19(14(2)23-24)16-10-6-7-11-17(16)25-3/h6-7,10-12,15,22H,4-5,8-9H2,1-3H3
InChIKeyKHJRMZBZSNFWHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 904262-14-2): Compound Identity and CDK-Targeted Scaffold Context for Research Procurement


N-Cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 904262-14-2) is a fully substituted 7-aminopyrazolo[1,5-a]pyrimidine derivative. The pyrazolo[1,5-a]pyrimidine scaffold has been extensively explored as a core template for ATP-competitive cyclin-dependent kinase (CDK) inhibitors, with multiple members of this chemotype reported to exhibit potent inhibition of CDK2, CDK1, CDK7, and CDK9 [1]. This compound specifically features a cyclopentylamino group at the 7-position, a 2-methoxyphenyl substituent at the 3-position, and methyl groups at the 2- and 5-positions, a substitution pattern that places it within the structural space claimed by Schering-Plough (now Merck) patents on trisubstituted 7-aminopyrazolopyrimidines as CDK inhibitors [2].

Why Generic Substitution Fails for N-Cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Substitution-Specific CDK Selectivity Profiles in the Pyrazolopyrimidine Class


Within the pyrazolo[1,5-a]pyrimidine class, even modest changes to the N7-amine, C3-aryl, or C2/C5-methyl substituents can profoundly alter CDK isoform selectivity, antiproliferative potency, and pharmacokinetic properties. For example, the published lead compound BS-194 (4k), which shares the 2,5-dimethyl-7-aminopyrazolo[1,5-a]pyrimidine core but bears a different N7 substitution, exhibits a distinct selectivity fingerprint with IC50 values of 3 nM (CDK2), 30 nM (CDK1), 250 nM (CDK7), and 90 nM (CDK9) [1]. The target compound’s specific combination of N7-cyclopentylamine and C3-(2-methoxyphenyl) substituents is not represented among the fully characterized analogs in the primary literature, meaning that extrapolation of potency, selectivity, or off-target liability from better-characterized analogs (e.g., the N7-(4-aminomethylpyridine) derivative with CDK2 IC50 of 20–29 nM) is unreliable without direct experimental confirmation [2]. Generic substitution based solely on core scaffold similarity therefore carries a high risk of obtaining a compound with uncharacterized—and potentially divergent—activity.

Quantitative Differentiation Evidence for N-Cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine


Class-Level CDK Inhibitory Activity: N7-Cyclopentyl vs. N7-Arylalkyl Pyrazolo[1,5-a]pyrimidine Analogs

The target compound belongs to a patent-defined class of trisubstituted 7-aminopyrazolo[1,5-a]pyrimidines claimed as cyclin-dependent kinase inhibitors. In the seminal structure-activity relationship (SAR) study by Paruch et al. (2007), the N7-substituent was identified as a key determinant of CDK2 potency and cellular antiproliferative activity. The literature-optimized lead compound BS-194, which incorporates an N7-(4-hydroxycyclohexyl)amino group, displays CDK2 IC50 = 3 nM, CDK1 IC50 = 30 nM, CDK7 IC50 = 250 nM, and CDK9 IC50 = 90 nM [1]. Separately, a closely related N7-(4-aminomethylpyridine) analog from US Patent 2006/0128725 exhibited CDK2 IC50 values of 20 nM (cyclin A) and 29 nM (cyclin E) [2]. The N7-cyclopentyl substitution of the target compound represents a distinct steric and lipophilic profile relative to these characterized comparators, but no head-to-head enzymatic or cellular data for this specific compound have been reported in the public domain. All differentiation claims are therefore class-level inferences until direct experimental comparison is performed.

CDK inhibition Kinase selectivity Pyrazolopyrimidine SAR

C3-Aryl Substitution Pattern: 2-Methoxyphenyl vs. 3,4-Dimethoxyphenyl in Pyrazolo[1,5-a]pyrimidine Screening Hits

A structurally proximate analog, N-cyclopentyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (PubChem CID 4973866; CAS 900297-94-1), has been tested in a cell-based Heat Shock Factor-1 (HSF-1) stress response phenotypic screen in NIH3T3 cells, where it was found to be inactive (EC50 > 260 µM) [1]. This compound differs from the target compound only by the presence of an additional methoxy group at the 4-position of the C3 phenyl ring. The 2-methoxyphenyl regioisomer (the target compound) lacks analogous public screening data, but the inactivity of the 3,4-dimethoxyphenyl analog in the HSF-1 assay suggests that the C3-aryl methoxy substitution pattern can critically influence target engagement in cellular contexts. Whether the 2-methoxyphenyl compound exhibits improved activity in this or other assays remains uncharacterized.

HSF-1 stress response Phenotypic screening Pyrazolopyrimidine chemotype

Research Application Scenarios for N-Cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine Based on Class-Level CDK and Kinase Profiling Potential


CDK Isoform Selectivity Profiling Panels Requiring N7-Cyclopentyl Substituted Pyrazolopyrimidine Chemotype Coverage

Research groups performing systematic kinase selectivity profiling of pyrazolo[1,5-a]pyrimidine-based CDK inhibitors may require this compound to represent the N7-cyclopentyl / C3-(2-methoxyphenyl) substitution combination within broader SAR matrices. Its inclusion enables assessment of how cyclopentylamine at N7 influences selectivity relative to published N7-(4-hydroxycyclohexyl) and N7-(4-aminomethylpyridine) analogs [1]. The compound serves as a chemical probe for interrogating the steric and lipophilic tolerance of the CDK2 ATP-binding pocket at the solvent-exposed region.

Cell-Based Phenotypic Screening for Stress Response or Antiproliferative Assays

Given that a regioisomeric analog (3,4-dimethoxyphenyl) was tested in HSF-1 stress response screening but found inactive (EC50 > 260 µM), this 2-methoxyphenyl variant may be evaluated in parallel phenotypic assays to determine whether repositioning the methoxy group to the ortho position rescues or alters activity [2]. Such head-to-head comparisons are essential for building C3-aryl SAR understanding in cellular contexts.

Reference Standard for Analytical Method Development and Compound Library Quality Control

This compound can serve as a well-defined reference standard for HPLC, LC-MS, or NMR method development targeting the pyrazolo[1,5-a]pyrimidine chemotype. Its molecular formula (C20H24N4O), exact mass (336.195 Da), and distinct SMILES notation (COC1=C(C=CC=C1)C1=C2N=C(C)C=C(NC3CCCC3)N2N=C1C) provide a reproducible benchmark for analytical system suitability testing and compound library integrity verification [3].

In Silico Docking and Computational Chemistry Model Validation

The distinct N7-cyclopentyl and C3-(2-methoxyphenyl) substitution pattern makes this compound a useful test case for validating docking poses, molecular dynamics simulations, and free energy perturbation calculations targeting the CDK2 or related kinase ATP-binding sites. Comparison of predicted binding modes with experimentally derived SAR from published analogs can help refine computational models before prospective virtual screening campaigns.

Quote Request

Request a Quote for N-cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.